3',6'-DIHYDROXY-6-IODO-2H-SPIRO[BENZOFURAN-3,9'-XANTHEN]-2-ONE
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Overview
Description
3’,6’-Dihydroxy-6-iodo-2H-spiro[benzofuran-3,9’-xanthen]-2-one is a complex organic compound characterized by its unique spiro structure, which includes a benzofuran and xanthene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-Dihydroxy-6-iodo-2H-spiro[benzofuran-3,9’-xanthen]-2-one typically involves multi-step organic reactions. One common method includes the iodination of a precursor compound, followed by cyclization to form the spiro structure. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
3’,6’-Dihydroxy-6-iodo-2H-spiro[benzofuran-3,9’-xanthen]-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using halogenation or nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
3’,6’-Dihydroxy-6-iodo-2H-spiro[benzofuran-3,9’-xanthen]-2-one has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3’,6’-Dihydroxy-6-iodo-2H-spiro[benzofuran-3,9’-xanthen]-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3’,6’-Dihydroxy-5-isothiocyanato-4’,5’-dimethyl-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one
- 3’,6’-Dihydroxy-2’,4’,5’,7’-tetraiodo-3H-spiro[2-benzofuran-1,9’-xanthen]-3-one
Uniqueness
3’,6’-Dihydroxy-6-iodo-2H-spiro[benzofuran-3,9’-xanthen]-2-one is unique due to its specific iodination and spiro structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3',6'-dihydroxy-6-iodospiro[1-benzofuran-3,9'-xanthene]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11IO5/c21-10-1-4-13-16(7-10)26-19(24)20(13)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h1-9,22-23H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOKSDFIBYTHKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC3=C(C24C5=C(C=C(C=C5)I)OC4=O)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11IO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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